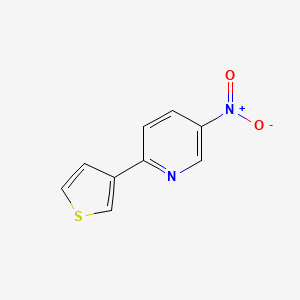

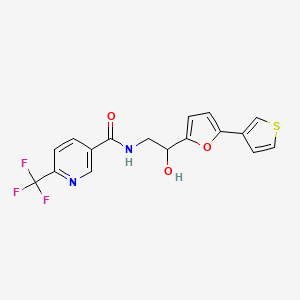

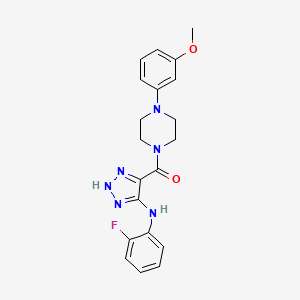

5-methyl-N-(4-(4-phenoxyphenyl)thiazol-2-yl)isoxazole-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-methyl-N-(4-(4-phenoxyphenyl)thiazol-2-yl)isoxazole-3-carboxamide, also known as GSK-3 inhibitor VIII, is a chemical compound that has been extensively studied for its potential therapeutic applications in treating various diseases. This compound is a potent inhibitor of glycogen synthase kinase-3 (GSK-3), an enzyme that plays a crucial role in many cellular processes, including cell proliferation, differentiation, and apoptosis.

Scientific Research Applications

Isoxazole and Thiazole Derivatives in Medicinal Chemistry

Isoxazole and thiazole derivatives are extensively studied for their potential medicinal applications, including their role as antimicrobial and antitumor agents. For instance, derivatives of isoxazole have been synthesized and evaluated for their inhibition of human and rat dihydroorotate dehydrogenase, an enzyme critical for pyrimidine synthesis, highlighting their potential as immunosuppressive agents (Knecht & Löffler, 1998). Additionally, research on 5-aminoisoxazole-4-carboxamide derivatives demonstrates their potential in inhibiting carbonic anhydrase II and VII, enzymes involved in various physiological processes, indicating their utility in developing treatments for conditions like glaucoma and neuropathic pain (Altug et al., 2017).

Applications in Cancer Research

Compounds with thiazole and isoxazole moieties have been explored for their cytotoxic activities against various cancer cell lines. For example, new pyrazolo[1,5-a]pyrimidine derivatives were screened for their in vitro cytotoxic activity, illustrating the role of such compounds in developing anticancer therapies (Hassan et al., 2014). Moreover, novel benzodifuranyl derivatives, including thiazolopyrimidines, have shown significant anti-inflammatory and analgesic properties, which could be beneficial in treating cancer-related symptoms (Abu‐Hashem et al., 2020).

Antimicrobial and Antiviral Research

The exploration of isoxazole and thiazole derivatives also extends to antimicrobial and antiviral activities. Synthesis and evaluation of these compounds have led to the identification of molecules with strong antimicrobial properties, offering potential for the development of new antibiotics (Yu et al., 2009). Additionally, urea and thiourea derivatives of piperazine doped with febuxostat showed promising anti-Tobacco mosaic virus (TMV) and antimicrobial activities, underscoring the utility of these compounds in plant protection and infection control (Reddy et al., 2013).

Mechanism of Action

Target of Action

The compound, also known as Famoxadone , primarily targets a broad range of plant pathogens . It is a fungicide that inhibits the mitochondrial respiratory chain at complex III , which plays a crucial role in cellular respiration and energy production.

Mode of Action

Famoxadone interacts with its targets by inhibiting the mitochondrial respiratory chain at complex III . This inhibition results in a decreased production of cellular ATP , the primary energy currency of the cell. In studies with Phytophthora infestans, a plant pathogen, the application of famoxadone caused the cessation of oxygen consumption and motility within seconds, followed by the disintegration of the cells .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the mitochondrial respiratory chain, specifically at complex III . This complex is a critical component of the electron transport chain, a series of protein complexes that transfer electrons through a membrane within mitochondria to drive the synthesis of ATP. By inhibiting complex III, famoxadone disrupts this process, leading to a decrease in ATP production .

Result of Action

The primary result of the compound’s action is the inhibition of the mitochondrial respiratory chain at complex III, leading to decreased ATP production . This disruption of energy production can lead to the death of the targeted cells, as seen in studies with Phytophthora infestans .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. , suggesting it has good environmental stability. The risk of resistance to famoxadone-based mixtures is considered “very low” but still present . Therefore, the use of this compound should be carefully managed to prevent the development of resistance.

properties

IUPAC Name |

5-methyl-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N3O3S/c1-13-11-17(23-26-13)19(24)22-20-21-18(12-27-20)14-7-9-16(10-8-14)25-15-5-3-2-4-6-15/h2-12H,1H3,(H,21,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYEQUMXLGYYEED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)OC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-methyl-N-(4-(4-phenoxyphenyl)thiazol-2-yl)isoxazole-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Bromo-1-{[4-(4-fluorophenyl)piperazinyl]sulfonyl}naphthalene](/img/structure/B2984574.png)

![3-[(3,4-dichlorobenzyl)sulfinyl]-4-ethyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole](/img/structure/B2984577.png)

![methyl 1-[2-(4-chlorophenyl)-2-hydroxyethyl]-5-(hydroxymethyl)-1H-imidazole-4-carboxylate](/img/structure/B2984580.png)

![2-[[3-cyano-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-6,8-dihydroquinolin-2-yl]sulfanyl]-N-[5-(4-methoxyphenyl)-1,2,4-thiadiazol-3-yl]acetamide](/img/structure/B2984582.png)

![N-benzyl-3,4,5-trimethoxy-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2984584.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(1-phenyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B2984585.png)